2-benzoyl-1H-indole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives, which includes 2-Benzoyl-1H-indole-3-carboxylic acid, has been a subject of research. Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, are highlighted . Some new sulfonamide-based indole derivatives were synthesized by using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The molecular formula of 2-Benzoyl-1H-indole-3-carboxylic acid is C16H11NO3 . The average mass is 265.263 Da and the monoisotopic mass is 265.073883 Da .Chemical Reactions Analysis
Indole derivatives, including 2-Benzoyl-1H-indole-3-carboxylic acid, have been synthesized for various applications. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Physical And Chemical Properties Analysis
2-Benzoyl-1H-indole-3-carboxylic acid is a white crystalline solid with a melting point of 195-197 °C.Scientific Research Applications
Synthetic Applications
2-Benzoyl-1H-indole-3-carboxylic acid and its derivatives are pivotal in the synthesis of various complex organic compounds. The molecule acts as a precursor for the synthesis of indole derivatives through various chemical reactions, including Friedel-Crafts acylation, photolysis, and carboxylation. For instance, derivatives of 2-benzoyl-1H-indole-3-carboxylic acid have been synthesized through heating with polyphosphoric acid, highlighting its role in generating new compounds with potential biological activities (Cucek & Verček, 2008). Similarly, the photolysis of caged benzoic acids featuring the NPI chromophore, a derivative of the 2-benzoyl-1H-indole framework, illustrates its utility in releasing benzoic acid under specific conditions, which is a step towards creating artificial breathing reactions (Lin & Abe, 2021).
Role in Heterocyclic Chemistry
The compound is also instrumental in heterocyclic chemistry, serving as a key building block for the synthesis of novel indole-benzimidazole derivatives. This demonstrates the versatility of 2-benzoyl-1H-indole-3-carboxylic acid in constructing complex heterocyclic systems that may possess a wide range of biological activities (Wang et al., 2016).
Pharmacological Synthesis
Pharmacologically, 2-benzoyl-1H-indole-3-carboxylic acid derivatives have been synthesized for the investigation of their biological activities. For instance, N-substituted indole carboxylic acid esters have been prepared as potential cyclo-oxygenase-2 (COX-2) enzyme inhibitors, showcasing the therapeutic potential of modifications to the 2-benzoyl-1H-indole-3-carboxylic acid structure (Olgen & Nebioğlu, 2002).
Environmental and Material Science
In environmental and material science, the reactions involving 2-benzoyl-1H-indole derivatives have been studied for their ability to absorb CO2, a property that can be harnessed for carbon capture and storage technologies. The research on the photolysis of these compounds suggests potential applications in environmental remediation through CO2 capture (Lin & Abe, 2021).
Safety And Hazards
properties
IUPAC Name |
2-benzoyl-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODYTMDGIKINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359169 |
Source
|
Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-1H-indole-3-carboxylic acid | |
CAS RN |
74588-82-2 |
Source
|
Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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